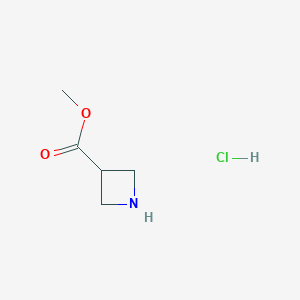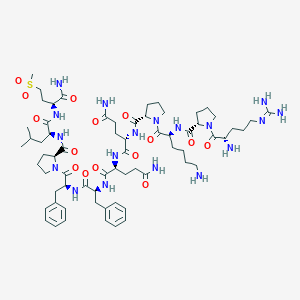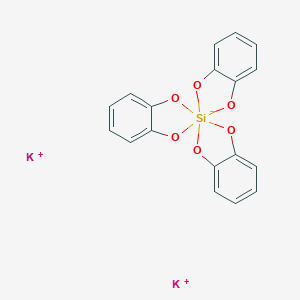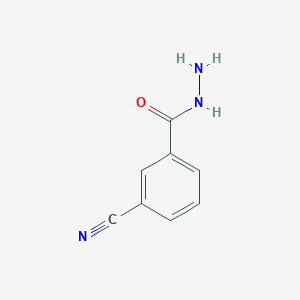
3-氮杂环丁烷甲酸甲酯盐酸盐
描述
Synthesis Analysis
The synthesis of azetidine derivatives, including those related to methyl azetidine-3-carboxylate hydrochloride, often involves complex organic reactions. A notable method for synthesizing enantiopure 3-substituted azetidine-2-carboxylic acids showcases the versatility of azetidine derivatives in organic synthesis (Sajjadi & Lubell, 2008). Another approach reported the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, highlighting the diversity in azetidine synthesis pathways (Soriano, Podraza, & Cromwell, 1980).
Molecular Structure Analysis
The molecular structure of azetidine derivatives, including methyl azetidine-3-carboxylate hydrochloride, plays a crucial role in their reactivity and physical properties. Studies focusing on the synthesis and structural analysis of azetidine compounds provide valuable insights into the conformational and electronic characteristics of these molecules. For instance, the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives highlights the importance of molecular structure in determining their potential for biological and foldameric applications (Žukauskaitė et al., 2011).
Chemical Reactions and Properties
Azetidine derivatives participate in a variety of chemical reactions, exhibiting a wide range of properties that make them useful in synthetic organic chemistry. For example, the synthesis of 3,3-dichloroazetidines introduces a new class of azetidines with unique reactivity patterns, expanding the toolbox of organic synthesis (Aelterman, De Kimpe*, & Declercq, 1998).
科学研究应用
药物化学
3-氮杂环丁烷甲酸甲酯盐酸盐由于其稳定性和反应性在药物化学中起着至关重要的作用。 它被用作合成各种生物活性分子的构建块,包括抗高血压药物如阿齐尼地平,激酶抑制剂如克比替尼和抗凝血剂如西美拉加群 . 其独特的四元环结构,嵌入了极性氮原子,使其成为药物设计中的一个优先基序 .
聚合
在聚合领域,该化合物用作可以聚合或共聚以制备新型聚合物材料的单体。 其反应性允许形成具有独特特性的聚合物,这些特性可以根据特定应用进行调整 .
药物发现
3-氮杂环丁烷甲酸甲酯盐酸盐在抗体药物偶联物 (ADC) 的合成中被用作不可裂解连接体。 它也是一种基于烷基链的 PROTAC 连接体,在蛋白水解靶向嵌合体 (PROTAC) 的合成中起着重要作用,PROTAC 是一类新型药物 .
有机合成
该化合物是有机合成反应中的一种有价值的催化剂,例如酯化反应和醚化反应。 其环张力和稳定性促进了键官能化,使其成为合成复杂有机分子的关键试剂 .
手性模板
由于其手性性质,3-氮杂环丁烷甲酸甲酯盐酸盐被用作不对称合成中的手性模板。 它有助于产生对映体纯的化合物,这些化合物在开发具有特定立体化学的药物中很重要 .
生物活性分子
该化合物是生物活性分子合成的前体。 将其掺入分子结构中可以增强所得化合物的生物活性和特异性,使其在发现新的治疗剂方面具有价值 .
抗体药物偶联物 (ADC)
作为 ADC 连接体,3-氮杂环丁烷甲酸甲酯盐酸盐被用于将细胞毒性药物连接到选择性靶向癌细胞的抗体上。 这种应用对于靶向癌症治疗的发展至关重要
属性
IUPAC Name |
methyl azetidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCWTLBPYROHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610756 | |
| Record name | Methyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100202-39-9 | |
| Record name | Methyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl azetidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)






![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)

![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)

